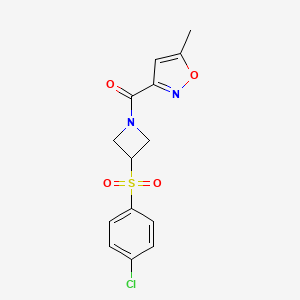
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone” is a chemical substance with the CAS No. 1797887-37-61. It has a molecular formula of C14H13ClN2O4S and a molecular weight of 340.781.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, the synthesis of similar compounds often involves complex organic chemistry reactions, which may include sulfonylation, azetidinyl substitution, and methanone formation. It’s important to note that the synthesis process should be carried out under controlled conditions, following safety protocols.Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its geometric configuration, bond lengths, and angles. Unfortunately, I couldn’t find specific details about the molecular structure of this compound. However, the molecular formula C14H13ClN2O4S suggests that it contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources. However, the reactivity of a compound is determined by its functional groups. In this case, the sulfonyl, azetidinyl, and methanone groups could potentially be involved in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound "(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone" and its derivatives have been explored in various scientific research applications, primarily focused on synthesis, structural characterization, and evaluation of biological activities. One study involved the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, which were characterized by several techniques including melting point, NMR, FT-IR, and HRMS. The crystal structure of a compound containing the arylsulfonyl moiety was reported, indicating the relevance of such structures in scientific research for understanding molecular configurations and interactions (Wang et al., 2015).
Biological Activities
The synthesized compounds in the mentioned research were tested for herbicidal and insecticidal activities, showcasing the potential application of such chemical entities in agricultural sciences and pest management. This demonstrates the broad scope of applications for compounds with the "(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone" structure or similar, extending beyond mere chemical synthesis to practical applications in improving crop protection and management strategies (Wang et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and handling procedures. Unfortunately, I couldn’t find specific safety and hazard information for this compound. However, as a general rule, all chemicals should be handled with appropriate safety measures to prevent any harm.
Orientations Futures
The future directions for this compound could not be found in the available resources. However, the potential applications of a compound depend on its properties and effects. Further research could uncover potential uses in various fields such as medicine, materials science, or chemical manufacturing.
Please note that this information is based on the limited resources available and may not be fully comprehensive or accurate. For more detailed information, further research in scientific databases and consultation with experts in the field is recommended.
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9-6-13(16-21-9)14(18)17-7-12(8-17)22(19,20)11-4-2-10(15)3-5-11/h2-6,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSAKDUUYAEZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


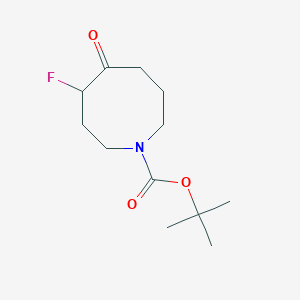
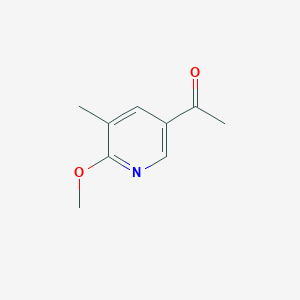
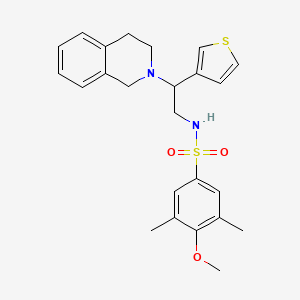
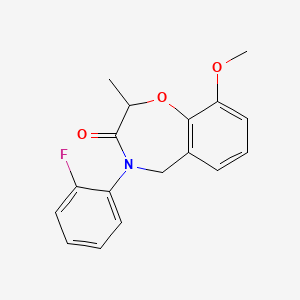
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2652813.png)
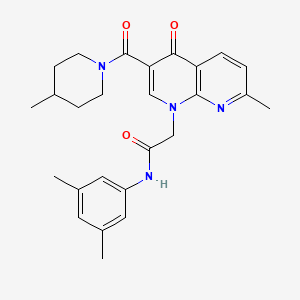
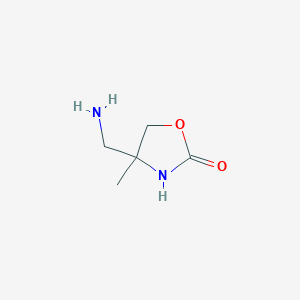
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)
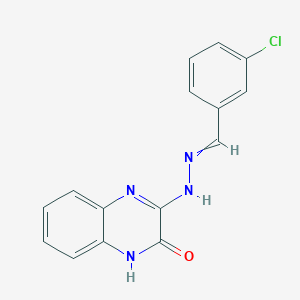
![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)
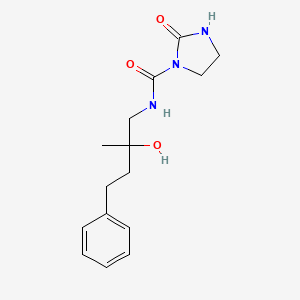
![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)
